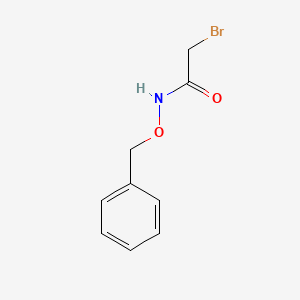
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of acetyl, ethyl, and methyl groups further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves several steps, typically starting with the preparation of the imidazolidinone ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with acetyl chloride followed by the introduction of sulfur-containing reagents can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions can yield a variety of products, including sulfoxides, sulfones, alcohols, and substituted imidazolidinones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials, owing to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the acetyl and ethyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one can be compared with other imidazolidinones, such as:
1-Acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
1-Acetyl-5-ethyl-2-sulfanylideneimidazolidin-4-one:
1-Acetyl-5-methyl-2-sulfanylideneimidazolidin-4-one: Similar to the target compound but without the ethyl group, resulting in different biological and chemical behaviors.
Eigenschaften
CAS-Nummer |
61815-26-7 |
|---|---|
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
1-acetyl-5-ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13) |
InChI-Schlüssel |
ZHPXBLHVAYKOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=S)N1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B8722343.png)
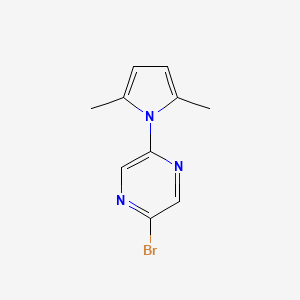
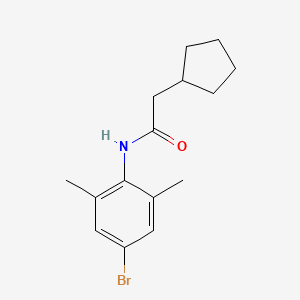

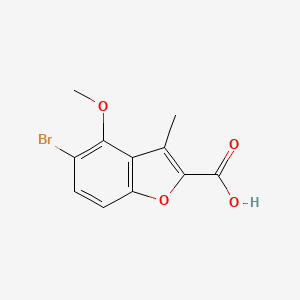

![Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8722378.png)
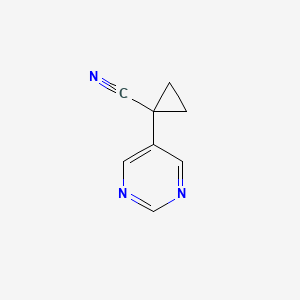

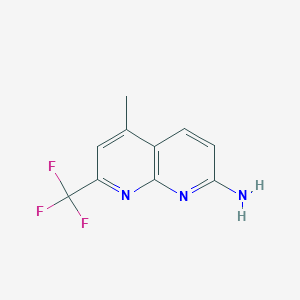
![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)
